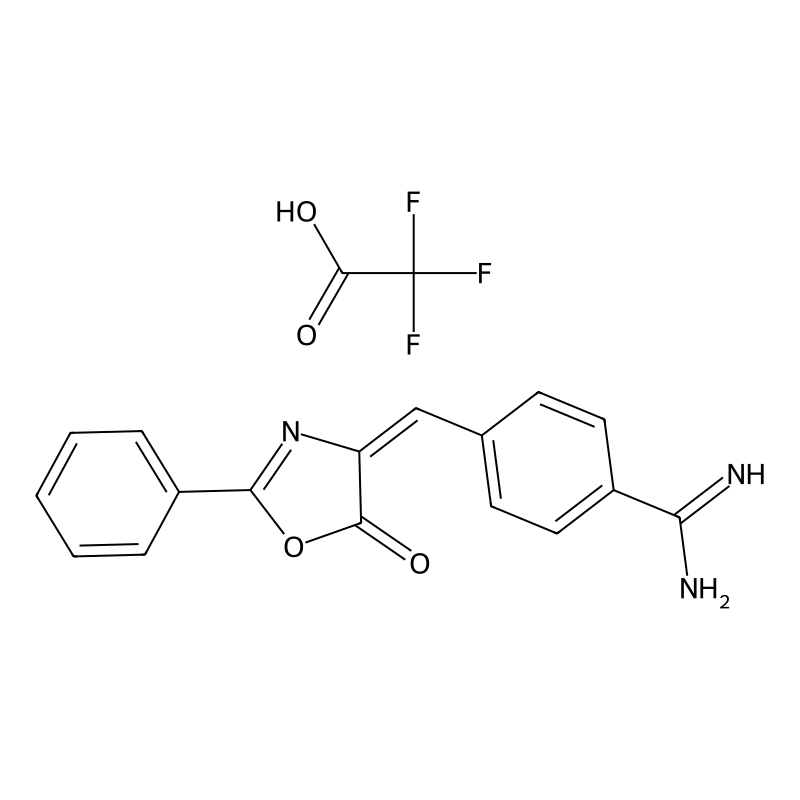(E)-UK122 (TFA)

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Description
- Antimicrobial activity: Studies have explored the potential of this compound as an antimicrobial agent. Some research suggests it may have activity against certain bacteria and fungi [].
- Enzyme inhibition: There is some scientific literature investigating the inhibitory effects of this compound on specific enzymes [].
(E)-UK122 (TFA), also known as 4-[(E)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]benzenecarboximidamide, is an organic compound characterized by a unique combination of functional groups. It has a molecular formula of C19H14F3N3O4 and a molecular weight of 405.3 g/mol. The compound is notable for its selective inhibition of the urokinase-type plasminogen activator, which plays a significant role in various physiological processes, including fibrinolysis and tissue remodeling .
- Oxidation: The compound can be oxidized under specific conditions to yield different oxidation products.
- Reduction: Common reducing agents can be employed to produce reduced forms of the compound.
- Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common reagents utilized in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. The specific reaction conditions, such as temperature and solvent choice, are critical for achieving desired outcomes.
(E)-UK122 (TFA) exhibits significant biological activity as a selective inhibitor of urokinase-type plasminogen activator, with an IC50 value of approximately 0.2 µM. This selectivity is crucial as it demonstrates minimal inhibitory effects on other related enzymes such as tissue-type plasminogen activator and thrombin, indicating its potential therapeutic applications in conditions where modulation of fibrinolysis is beneficial .
The synthesis of (E)-UK122 (TFA) typically involves multi-step organic reactions. One common method includes the cyclization of glycine-derived enamino amides under controlled conditions. The production process may also involve advanced techniques such as continuous flow reactors to optimize yield and minimize costs. Purification methods are essential to ensure the compound meets required specifications for various applications .
Synthetic Route Example- Starting Material: Glycine-derived enamino amides.
- Cyclization Reaction: Conducted under specific temperature and solvent conditions.
- Purification: Utilizing chromatographic techniques to isolate the desired product.
(E)-UK122 (TFA) has potential applications in various fields, particularly in medical research related to cancer treatment and cardiovascular diseases due to its role in inhibiting urokinase-type plasminogen activator. By modulating fibrinolysis, it may contribute to therapeutic strategies aimed at controlling tumor metastasis and improving outcomes in cardiovascular interventions .
Studies have shown that (E)-UK122 (TFA) interacts with specific molecular targets involved in the plasminogen activation pathway. Its mechanism of action likely involves binding to the active site of urokinase-type plasminogen activator, inhibiting its activity and thereby affecting downstream processes related to fibrinolysis and tissue remodeling .
Similar compounds to (E)-UK122 (TFA) include:
- UK101: A related inhibitor with structural similarities but differing selectivity profiles.
- UK123: Another selective inhibitor with variations in functional groups affecting biological activity.
- Benzenecarboximidamides: A broader class that shares structural features but may lack the unique oxazole moiety.
Uniqueness
The uniqueness of (E)-UK122 (TFA) lies in its specific combination of functional groups that confer distinct chemical properties and biological activities compared to these similar compounds. Its selective inhibition profile makes it particularly valuable for targeted therapeutic applications in research settings focused on fibrinolytic processes .
Purity
Appearance
Storage
Dates
2: Stewart AG, Xia YC, Harris T, Royce S, Hamilton JA, Schuliga M. Plasminogen-stimulated airway smooth muscle cell proliferation is mediated by urokinase and annexin A2, involving plasmin-activated cell signalling. Br J Pharmacol. 2013 Dec;170(7):1421-35. doi: 10.1111/bph.12422. PubMed PMID: 24111848; PubMed Central PMCID: PMC3838688.
3: Cho E, Lee KJ, Seo JW, Byun CJ, Chung SJ, Suh DC, Carmeliet P, Koh JY, Kim JS, Lee JY. Neuroprotection by urokinase plasminogen activator in the hippocampus. Neurobiol Dis. 2012 Apr;46(1):215-24. doi: 10.1016/j.nbd.2012.01.010. Epub 2012 Jan 24. PubMed PMID: 22293605.
4: Zhu M, Gokhale VM, Szabo L, Munoz RM, Baek H, Bashyam S, Hurley LH, Von Hoff DD, Han H. Identification of a novel inhibitor of urokinase-type plasminogen activator. Mol Cancer Ther. 2007 Apr;6(4):1348-56. PubMed PMID: 17431113.








